molecular formula C16H13F3N2O B2906915 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2309705-95-9

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2906915
CAS No.: 2309705-95-9
M. Wt: 306.288
InChI Key: WTKZJJQTULECKH-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a compound that features a pyrrolo[3,4-b]pyridine core structure with a trifluoromethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can be achieved through a multi-step process. One common method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction typically proceeds under mild conditions and yields the desired pyrrolo[3,4-b]pyridine skeleton.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-b]pyridine oxides, while reduction can produce reduced pyrrolo[3,4-b]pyridine derivatives.

Scientific Research Applications

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing neurotransmission and potentially providing therapeutic benefits in neurological and psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)13-5-1-3-11(7-13)8-15(22)21-9-12-4-2-6-20-14(12)10-21/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKZJJQTULECKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CC3=CC(=CC=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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